3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
Overview
Description
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO and a molecular weight of 253.65 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, and an azetidine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride typically involves the reaction of 2-(trifluoromethyl)phenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from 0°C to 100°C and reaction times varying from a few hours to overnight . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and azetidine moieties. These interactions can lead to changes in the activity of the target molecules, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Trifluoromethyl)phenoxy]azetidine
- 2-(Trifluoromethyl)phenoxyazetidine
- 3-(Trifluoromethyl)phenoxyazetidine
Uniqueness
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYCFCGEABMLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82622-46-6 | |
Record name | 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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